An In-depth Technical Guide to 2,3-Dihydroxypropane-1-sulfonate (DHPS)
An In-depth Technical Guide to 2,3-Dihydroxypropane-1-sulfonate (DHPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxypropane-1-sulfonate (DHPS) is a highly abundant organosulfonate that plays a significant role in the global biogeochemical sulfur cycle.[1] It is a key intermediate in the breakdown of sulfoquinovose, a sulfonated sugar produced by photosynthetic organisms like marine algae and plants.[2][3] Emerging research has also identified DHPS in the human gut metabolome, suggesting a potential link to microbial sulfur metabolism and metabolic dysregulation.[1] This guide provides a comprehensive overview of the chemical structure, properties, biological relevance, and experimental methodologies associated with DHPS.
Chemical Structure and Properties
2,3-Dihydroxypropane-1-sulfonate is an organosulfonate oxoanion and the conjugate base of 2,3-dihydroxy-1-propanesulfonic acid.[4] Its structure consists of a three-carbon propane (B168953) backbone with hydroxyl groups on the second and third carbons and a sulfonate group on the first carbon.
Chemical Identifiers:
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IUPAC Name: 2,3-dihydroxypropane-1-sulfonate[4]
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Molecular Formula: C₃H₇O₅S⁻[4]
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SMILES: C(C(CS(=O)(=O)[O-])O)O[4]
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InChI: InChI=1S/C3H8O5S/c4-1-3(5)2-9(6,7)8/h3-5H,1-2H2,(H,6,7,8)/p-1[4]
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InChIKey: YPFUJZAAZJXMIP-UHFFFAOYSA-M[4]
The parent compound, 2,3-dihydroxy-1-propanesulfonic acid, has the following IUPAC name: 2,3-dihydroxypropane-1-sulfonic acid.[5]
Physicochemical Properties
A summary of the computed physicochemical properties of 2,3-Dihydroxypropane-1-sulfonate and its parent acid is presented below.
| Property | 2,3-Dihydroxypropane-1-sulfonate (C₃H₇O₅S⁻) | 2,3-Dihydroxy-1-propanesulfonic acid (C₃H₈O₅S) | Reference |
| Molecular Weight | 155.15 g/mol | 156.16 g/mol | [4][5] |
| Exact Mass | 155.00141949 Da | 156.00924453 Da | [4][5] |
| XLogP3 | -2.3 | -2.2 | [4][5] |
| Hydrogen Bond Donor Count | 2 | 3 | [6] |
| Hydrogen Bond Acceptor Count | 5 | 5 | [6] |
| Rotatable Bond Count | 3 | 3 | [6] |
| Complexity | 158 | 154 | [6][7] |
| Topological Polar Surface Area | 106 Ų | 103 Ų | [4][7] |
| Covalently-Bonded Unit Count | 2 | 1 | [6] |
Biological Significance and Metabolic Pathways
DHPS is a crucial molecule in sulfur metabolism across different biological systems, from marine ecosystems to the human gut.
Role in Marine Environments
In marine environments, DHPS is a major component of the cytosol of diatoms (at concentrations of approximately 3 mM) and is produced by marine algae.[3] It serves as a carbon and sulfur source for marine heterotrophic bacteria, such as those from the Roseobacter clade.[2][3][8] These bacteria have evolved specific pathways to metabolize the different stereoisomers of DHPS.
Aerobic Degradation of DHPS in Cupriavidus pinatubonensis
Cupriavidus pinatubonensis utilizes a multi-enzyme system for the aerobic degradation of DHPS. This pathway involves the racemization of (S)-DHPS and subsequent oxidation to (R)-sulfolactate, which is then cleaved to release sulfite.[9]
Caption: Aerobic degradation pathway of DHPS in Cupriavidus pinatubonensis.
Diverse Desulfonation Pathways in Roseobacter Clade
Marine bacteria of the Roseobacter clade exhibit diverse enzymatic strategies for DHPS desulfonation. Following the initial oxidation of DHPS by hydrogenases, different sulfo-lyases are employed.[8]
Caption: Divergent DHPS desulfonation pathways in marine Roseobacter bacteria.
Role in the Human Gut Microbiome
Recent studies have detected DHPS in human stool samples, linking it to the gut metabolome.[1] The degradation of DHPS by gut microbes can lead to the production of hydrogen sulfide (B99878) (H₂S), a molecule with complex roles in gut health and disease.[1][9] Lower levels of DHPS have been observed in individuals with neurodegenerative diseases and in those who use e-cigarettes or smoke tobacco/cannabis, suggesting its potential as a biomarker for gut dyshomeostasis.[1]
Experimental Protocols
This section details key experimental methodologies for the study of DHPS, synthesized from published literature.
Synthesis of R- and S-DHPS
The enantiomers of DHPS can be chemically synthesized for use in metabolic studies.[10]
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Starting Materials: Utilize appropriate chiral precursors to establish the stereochemistry at the C2 position.
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Sulfonation: Introduce the sulfonate group at the C1 position, typically via reaction with a sulfonating agent. A common method involves the reaction of a suitable precursor with 1,3-propane sultone.[11]
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Purification: Purify the final products using techniques such as recrystallization and azeotropic distillation.[11]
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Verification: Confirm the structure and purity of the synthesized R- and S-DHPS using Nuclear Magnetic Resonance (¹H-NMR) and High-Performance Liquid Chromatography (HPLC).[10][11]
Detection and Quantification of DHPS by UHPLC-HRMS
Ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry is a standard method for analyzing DHPS in biological samples.[1][10]
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Sample Preparation: Extract metabolites from samples (e.g., fecal samples, bacterial cultures) using appropriate solvent systems.
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Chromatographic Separation:
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Column: Use a hydrophilic interaction liquid chromatography (HILIC) column, such as a UHPLC BEH Amide column (1.7 µm, 2.1 mm × 100 mm).[10]
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Mobile Phase: Employ a gradient of acetonitrile (B52724) (Solvent A) and an aqueous buffer like 10 mM ammonium (B1175870) acetate (B1210297) (Solvent B).[10]
-
Flow Rate: A typical flow rate is 0.25 ml/min.[10]
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Injection Volume: Inject a small volume, for example, 2 µl.[10]
-
-
Mass Spectrometry Detection:
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Ionization: Use electrospray ionization (ESI) in negative mode to detect the [M-H]⁻ ion of DHPS.[10]
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Analysis: Perform untargeted or targeted profiling to identify and quantify DHPS based on its accurate mass and retention time.
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DHPS Dehydrogenase Enzyme Assays
The activity of enzymes that oxidize DHPS can be monitored by measuring the formation of NADH.[10]
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Reaction Mixture: Prepare a reaction buffer containing the purified DHPS dehydrogenase enzyme (e.g., HpsO, HpsN, HpsP), the substrate (R- or S-DHPS), and the cofactor NAD⁺.
-
Initiation: Start the reaction by adding the substrate.
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Monitoring: Continuously monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance curve.
Protein Purification and Crystallization
To characterize DHPS-metabolizing enzymes, they must be purified and, for structural studies, crystallized.[10]
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Expression and Lysis: Overexpress the target protein in a suitable host (e.g., E. coli) and lyse the cells to release the protein.
-
Chromatography: Purify the protein using a series of chromatography steps, such as anion-exchange chromatography.[3]
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Purity Check: Assess protein purity using SDS-PAGE.[3]
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Crystallization:
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Method: Use vapor diffusion methods, such as the hanging-drop technique.[10]
-
Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and salts). For example, RpHpsO was crystallized using 0.1 M sodium citrate (B86180) pH 5.4 and 0.8 M sodium formate.[10]
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Cryoprotection: Before X-ray diffraction analysis, soak the crystals in a cryoprotectant solution (e.g., containing 20% glycerol) and flash-cool in liquid nitrogen.[10]
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Quantitative Data Summary
The following table summarizes key quantitative data related to the interaction of DHPS with specific enzymes.
| Enzyme | Ligand | Method | Binding Affinity (K_D) | Reference |
| RpHpsO | R-DHPS | Surface Plasmon Resonance (SPR) | 0.33 mM | [10] |
| RpHpsN | R-DHPS | Surface Plasmon Resonance (SPR) | 0.86 mM | [10] |
| RpHpsP | S-DHPS | Surface Plasmon Resonance (SPR) | 0.74 mM | [10] |
Conclusion
2,3-Dihydroxypropane-1-sulfonate is a metabolically significant organosulfonate with diverse roles in marine microbial ecology and potential implications for human health. Its unique chemical structure underpins its function as a key node in the global sulfur cycle. The experimental protocols and quantitative data presented here provide a foundation for researchers and drug development professionals to further investigate the enzymatic pathways involving DHPS and explore its potential as a biomarker or therapeutic target.
References
- 1. Discovery of a novel link between microbial derived metabolite, 2,3-dihydroxypropane-1-sulfonate (DHPS), and cryptic sulfur metabolism in the human gut associated with metabolic dysregulation - American Chemical Society [acs.digitellinc.com]
- 2. Metabolism of 2,3-dihydroxypropane-1-sulfonate by marine bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-Dihydroxypropane-1-sulfonate | C3H7O5S- | CID 21471089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydroxy-1-propanesulfonic acid | C3H8O5S | CID 112025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aablocks.com [aablocks.com]
- 7. Sodium 2,3-dihydroxypropane-1-sulfonic acid | C3H8NaO5S+ | CID 54611362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Metabolism of chiral sulfonate compound 2,3-dihydroxypropane-1-sulfonate (DHPS) by Roseobacter bacteria in marine environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
